N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of this compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body . By inhibiting this enzyme, the compound reduces the digestion and absorption of dietary fats .
Pharmacokinetics
Its ability to inhibit pancreatic lipase suggests that it may be orally bioavailable, as it needs to reach the gastrointestinal tract to exert its effects .
Result of Action
The result of the action of this compound is the reduced digestion and absorption of dietary fats . This can lead to a decrease in caloric intake and potentially contribute to weight loss .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, where pancreatic lipase is active . Factors such as pH and the presence of other dietary components can potentially influence the efficacy and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cycloheptyl-6-amino-2-oxo-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly pancreatic lipase inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives
Properties
IUPAC Name |
N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-16(18-12-5-3-1-2-4-6-12)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,1-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSFDDPCURTBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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